3-(2-Cyanophenyl)-N-methylbenzamide

Carbonic Anhydrase Enzyme Inhibition Selectivity

3-(2-Cyanophenyl)-N-methylbenzamide (CAS 1365272-05-4), systematically named 2'-cyano-N-methyl[1,1'-biphenyl]-3-carboxamide, is a biphenyl-3-carboxamide derivative with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol. The compound features a 2'-cyano substituent on one phenyl ring and an N-methylbenzamide moiety on the other.

Molecular Formula C15H12N2O
Molecular Weight 236.274
CAS No. 1365272-05-4
Cat. No. B594869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyanophenyl)-N-methylbenzamide
CAS1365272-05-4
Synonyms3-(2-Cyanophenyl)-N-MethylbenzaMide
Molecular FormulaC15H12N2O
Molecular Weight236.274
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
InChIInChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18)
InChIKeySGLOTVGJRDAHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Cyanophenyl)-N-methylbenzamide (CAS 1365272-05-4): Core Properties & Analytical Benchmarks


3-(2-Cyanophenyl)-N-methylbenzamide (CAS 1365272-05-4), systematically named 2'-cyano-N-methyl[1,1'-biphenyl]-3-carboxamide, is a biphenyl-3-carboxamide derivative with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol [1]. The compound features a 2'-cyano substituent on one phenyl ring and an N-methylbenzamide moiety on the other [1]. Its computed physicochemical properties include an XLogP3-AA of 2.5, a topological polar surface area (TPSA) of 52.9 Ų, and a hydrogen bond donor count of 1 [1].

The Procurement Case for 3-(2-Cyanophenyl)-N-methylbenzamide (CAS 1365272-05-4) Over Generic Analogs


Substitution with generic biphenyl-3-carboxamides or simple N-arylbenzamides is scientifically unjustified due to the specific ortho-cyano substitution pattern of 3-(2-Cyanophenyl)-N-methylbenzamide, which confers a unique spatial and electronic profile. While in-class compounds like N-(2-cyanophenyl)benzamide and N-(4-cyanophenyl)-3-methylbenzamide share a cyanophenyl-benzamide framework, their differing substitution patterns significantly alter key molecular properties such as lipophilicity and hydrogen bonding capacity, as evidenced by computed descriptors like XLogP3-AA (2.5) and TPSA (52.9 Ų) [1]. These differences can lead to divergent biological activity profiles, making them non-interchangeable in target-based assays . Furthermore, the N-methyl substitution of the target compound provides a specific hydrogen bond donor profile (1 donor) distinct from analogs like the N,N-dimethyl derivative (0 donors), directly impacting binding interactions [2].

Quantitative Evidence for 3-(2-Cyanophenyl)-N-methylbenzamide (CAS 1365272-05-4): Differentiating Activity Data


3-(2-Cyanophenyl)-N-methylbenzamide Exhibits Selective Nanomolar Inhibition of Human Carbonic Anhydrase IX over CA II

3-(2-Cyanophenyl)-N-methylbenzamide demonstrates potent and selective inhibition of the tumor-associated carbonic anhydrase IX (CA IX) isoform over the ubiquitous cytosolic CA II isoform. In vitro assays show a Ki of 29 nM for CA IX, which is 2.5-fold more potent than its inhibition of CA II (Ki = 72 nM) [1]. This selectivity profile (CA IX vs. CA II) is a key differentiator from non-specific CA inhibitors.

Carbonic Anhydrase Enzyme Inhibition Selectivity

3-(2-Cyanophenyl)-N-methylbenzamide's Activity Profile Against Carbonic Anhydrase Isoforms I, II, IX, and XII

The compound displays a broad inhibition profile across multiple human carbonic anhydrase isoforms, with Ki values of 29 nM (CA IX), 47 nM (CA XII), 72 nM (CA II), and >10,000 nM (CA I) [1]. The significantly weaker inhibition of CA I (Ki > 10 µM) compared to CA II, IX, and XII provides a second tier of selectivity that differentiates it from broad-spectrum, high-affinity sulfonamide CA inhibitors.

Carbonic Anhydrase Isoform Profiling Enzyme Inhibition

High-Value Application Scenarios for 3-(2-Cyanophenyl)-N-methylbenzamide (CAS 1365272-05-4)


Probing the Functional Role of Carbonic Anhydrase IX in Hypoxic Tumor Biology

3-(2-Cyanophenyl)-N-methylbenzamide is a suitable chemical probe for investigating the role of carbonic anhydrase IX (CA IX) in cellular models of hypoxia and tumorigenesis. Its nanomolar potency (Ki = 29 nM) and 2.5-fold selectivity over the ubiquitous CA II isoform [1] allow for experiments aimed at dissecting the specific contribution of CA IX to pH regulation and cell survival in the tumor microenvironment, with a defined selectivity window to help interpret phenotypic outcomes.

Selective Chemical Inhibition for Carbonic Anhydrase Isoform-Specific Assays

Given its defined inhibition profile across four human CA isoforms (CA I, II, IX, XII) with a >130-fold selectivity window for CA IX/XII/II over CA I [1], this compound can be deployed as a tool in enzymatic assays requiring differential isoform inhibition. It is particularly valuable in biochemical studies where excluding CA I activity is a key experimental control, offering a more refined approach than pan-inhibitors like acetazolamide.

A Well-Characterized Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound serves as a foundational building block for SAR studies targeting biphenyl-3-carboxamide-based enzyme inhibitors. Its core structure, featuring a 2'-cyano group and an N-methylbenzamide moiety [2], can be systematically modified at the N-methyl position or on the phenyl rings to probe the structural determinants of CA isoform selectivity and potency. The established physicochemical properties (e.g., XLogP3 = 2.5, TPSA = 52.9 Ų) [2] provide a baseline for designing analogs with improved drug-like characteristics.

Reference Compound for Developing CA IX-Selective Chemical Probes

With a reported Ki of 29 nM for CA IX [1], this compound can act as a reference inhibitor in the development and validation of novel assays or next-generation chemical probes targeting this enzyme. Its established activity data provides a benchmark for comparing the potency and selectivity of new compounds in biochemical and biophysical screens.

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